molecular formula C14H20N2 B1187508 2-(1-isobutyl-1H-indol-3-yl)ethanamine

2-(1-isobutyl-1H-indol-3-yl)ethanamine

Cat. No.: B1187508
M. Wt: 216.32g/mol
InChI Key: SHOMXTXRVJVJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Isobutyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative featuring an indole ring system with an ethylamine side chain at the 3-position and an isobutyl group attached to the indole nitrogen (N1). The isobutyl substituent introduces steric bulk and lipophilicity, which may influence receptor binding, metabolic stability, and pharmacokinetic properties compared to simpler alkyl or aryl substitutions. Such modifications are critical in medicinal chemistry for optimizing bioactivity and reducing toxicity .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32g/mol

IUPAC Name

2-[1-(2-methylpropyl)indol-3-yl]ethanamine

InChI

InChI=1S/C14H20N2/c1-11(2)9-16-10-12(7-8-15)13-5-3-4-6-14(13)16/h3-6,10-11H,7-9,15H2,1-2H3

InChI Key

SHOMXTXRVJVJSN-UHFFFAOYSA-N

SMILES

CC(C)CN1C=C(C2=CC=CC=C21)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the 2-(indol-3-yl)ethanamine core but differ in substituents at the N1 position or on the indole ring. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
2-(1H-Indol-3-yl)ethanamine (base compound) None (N1-H) C₁₀H₁₂N₂ 160.22 White-brown crystalline powder; soluble in polar solvents
DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] N1-1,2-diphenyl C₂₂H₂₀N₂ 312.41 Enhanced π-π interactions; potential CNS activity due to aromatic bulk
2-(1-Benzyl-1H-indol-3-yl)ethanamine N1-benzyl C₁₇H₁₈N₂ 250.34 Moderate acute oral toxicity (H301); respiratory irritant
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine 2,5-dimethyl on indole C₁₂H₁₆N₂ 188.27 Solubility and reactivity sensitive to environmental conditions
2-(1-Methyl-1H-pyrrol-2-yl) derivative N1-methyl-pyrrol C₁₆H₁₉N₃ 253.34 Stable in biological matrices; used in crystallography studies
2-(1H-Indol-3-yl)-2-methylpropan-1-amine β,β-dimethyl on ethylamine side chain C₁₂H₁₆N₂ 188.27 Increased steric hindrance; altered receptor selectivity

Substitution Effects on Pharmacological Properties

  • Lipophilicity and Bioavailability : The isobutyl group in the target compound likely enhances lipophilicity compared to the unsubstituted base compound (160.22 g/mol) and the methyl-pyrrol derivative (253.34 g/mol). This could improve blood-brain barrier penetration but may reduce aqueous solubility .
  • Receptor Binding : Bulky substituents like diphenyl (DPIE, 312.41 g/mol) or benzyl groups (250.34 g/mol) may sterically hinder interactions with serotonin receptors (e.g., 5-HT₂A), whereas smaller groups (e.g., methyl) preserve binding affinity .
  • Metabolic Stability : N1-benzyl and isobutyl groups may slow hepatic metabolism by cytochrome P450 enzymes compared to unsubstituted analogs, as seen in benzyl-substituted compounds requiring specific handling due to toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.